molecular formula C13H20O2S B3845689 1-(benzylthio)-3-isopropoxy-2-propanol

1-(benzylthio)-3-isopropoxy-2-propanol

Cat. No. B3845689
M. Wt: 240.36 g/mol
InChI Key: FLECVQUDZRZHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylthio)-3-isopropoxy-2-propanol, also known as benzylthioethanol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a colorless liquid that is soluble in water and is commonly used in the laboratory for various experiments.

Mechanism of Action

The mechanism of action of 1-(benzylthio)-3-isopropoxy-2-propanol is not yet fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in cellular metabolism. This inhibition may lead to the death of cancer cells or the prevention of microbial growth.
Biochemical and Physiological Effects:
1-(Benzylthio)-3-isopropoxy-2-propanol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it useful for treating microbial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(benzylthio)-3-isopropoxy-2-propanol in lab experiments include its well-established synthesis method, its antibacterial and antifungal properties, and its potential applications in cancer research. However, there are also some limitations to using this compound in the laboratory. For example, the mechanism of action of this compound is not yet fully understood, which may limit its potential applications.

Future Directions

There are many potential future directions for the study of 1-(benzylthio)-3-isopropoxy-2-propanol. One potential direction is to further investigate the mechanism of action of this compound. Additionally, this compound may be studied further for its potential applications in cancer treatment and microbial infections. Finally, future research may focus on developing new synthesis methods for this compound to improve its efficiency and yield.

Scientific Research Applications

1-(Benzylthio)-3-isopropoxy-2-propanol has been studied extensively for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it useful for studying the effects of microbial infections. Additionally, this compound has been shown to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-benzylsulfanyl-3-propan-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-11(2)15-8-13(14)10-16-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLECVQUDZRZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CSCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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